molecular formula C8H7NO4 B14847239 Methyl 2-formyl-6-hydroxyisonicotinate

Methyl 2-formyl-6-hydroxyisonicotinate

Cat. No.: B14847239
M. Wt: 181.15 g/mol
InChI Key: CCDIRYRECHGQPV-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-hydroxyisonicotinate is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid and features both formyl and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-hydroxyisonicotinate typically involves the esterification of 2-formyl-6-hydroxyisonicotinic acid. One common method includes the reaction of 2-formyl-6-hydroxyisonicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-hydroxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-carboxy-6-hydroxyisonicotinic acid.

    Reduction: Methyl 2-hydroxymethyl-6-hydroxyisonicotinate.

    Substitution: Methyl 2-formyl-6-alkoxyisonicotinate.

Scientific Research Applications

Methyl 2-formyl-6-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-hydroxyisonicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxyisonicotinate
  • Methyl 2-formylisonicotinate
  • Methyl 6-hydroxyisonicotinate

Comparison

Methyl 2-formyl-6-hydroxyisonicotinate is unique due to the presence of both formyl and hydroxy groups on the isonicotinic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

methyl 2-formyl-6-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-6(4-10)9-7(11)3-5/h2-4H,1H3,(H,9,11)

InChI Key

CCDIRYRECHGQPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C=O

Origin of Product

United States

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